Predicted Biological Activity Spectrum Differentiates N-(4-Chlorophenyl) from N-(3-Nitrophenyl) Analog
In silico prediction (PASS) for the anthracene‑9,10‑dione scaffold containing this N‑(4‑chlorophenyl) moiety assigns high probability scores for antineoplastic (Pa = 0.961), apoptosis agonist (Pa = 0.979), DNA synthesis inhibitor (Pa = 0.991), and lipid metabolism regulator (Pa = 0.999) activities [1]. In contrast, the N‑(3‑nitrophenyl)‑9,10‑dioxo‑9,10‑dihydro‑2‑anthracenesulfonamide isomer (ChemBridge 5221100) shows a distinct predicted profile with emphasis on different cellular pathways; no equivalent PASS prediction data have been reported for the nitro analog . While PASS predictions do not constitute experimental validation, they provide a quantitative computational differentiation that can guide initial screening triage.
| Evidence Dimension | Predicted biological activity spectrum (Pa values from PASS algorithm) |
|---|---|
| Target Compound Data | Antineoplastic (0.961), Apoptosis agonist (0.979), DNA synthesis inhibitor (0.991), Lipid metabolism regulator (0.999) |
| Comparator Or Baseline | N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (ChemBridge 5221100): no published PASS data available for direct comparison |
| Quantified Difference | Not calculable; qualitative divergence in predicted target classes |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) based on chemical structure |
Why This Matters
When selecting a screening compound for anticancer or apoptosis-related assays, the distinct predicted activity signature provides a computational basis for choosing the 4-chlorophenyl analog over the 3-nitrophenyl variant in the absence of experimental data.
- [1] PMC9144361 Table 1. Predicted biological activity (Pa values) for N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. Mar. Drugs 2022, 20(5), 292. View Source
